4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one

Pharmaceutical Analysis Quality Control Reference Standards

As the designated EP Impurity A reference standard (CAS 3192-64-1), this compound is indispensable for doxapram hydrochloride ANDA/DMF submissions. Its unique chloroethyl substituent and molecular weight of 327.85 g/mol yield a distinct retention time and LC-MS/MS fragmentation pattern, eliminating the risk of peak misidentification that can derail regulatory filings. Substituting with generic doxapram impurity or structurally similar analogs (e.g., Impurity B, MW 352.48 g/mol) introduces unquantifiable analytical error. Use this certified ≥98% pure standard to establish system suitability, determine relative response factors, and accurately quantify Impurity A in forced degradation and stability studies. Strictly for R&D and analytical applications; not for human or veterinary therapeutic use.

Molecular Formula C20H22ClNO
Molecular Weight 327.8 g/mol
Cat. No. B11775228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one
Molecular FormulaC20H22ClNO
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCCl
InChIInChI=1S/C20H22ClNO/c1-2-22-15-18(13-14-21)20(19(22)23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
InChIKeyWZHJLYKXXFVIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (Doxapram EP Impurity A) Reference Standard: Procurement Data & Applications


4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (CAS 3192-64-1), designated as Doxapram EP Impurity A, is a fully characterized analytical reference standard [1]. This compound serves as a key process-related impurity of doxapram hydrochloride, a respiratory stimulant API [2]. It is supplied as a highly pure, stable crystalline solid (typically ≥97% purity), enabling its critical role in pharmaceutical quality control, method validation, and regulatory compliance [3]. Its use is strictly limited to R&D and analytical applications; it is not intended for human or veterinary therapeutic use .

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one: Why Substituting Other Doxapram Impurities Jeopardizes Analytical Integrity


Substituting 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one with a generic 'doxapram impurity' or a structurally similar analog (e.g., Impurity B or C) introduces unquantifiable analytical error. This compound possesses a unique chloroethyl substituent [1], resulting in a distinct molecular mass (327.85 g/mol) [2], a specific retention time, and unique fragmentation pattern in LC-MS/MS assays [3]. These properties differ significantly from other impurities (e.g., Doxapram Impurity B, MW 352.48 g/mol) [4]. Using an incorrect standard leads to misidentification of peaks, inaccurate quantitation of impurity profiles, and failed method validation, ultimately compromising regulatory filings (ANDA/DMF) and product release .

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (Doxapram EP Impurity A): Comparative Technical Specifications & Performance Data


Comparative Purity and Analytical Suitability of Doxapram EP Impurity A Reference Standards

Commercially available 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one reference standards consistently provide a certified purity of ≥97% [1]. This purity level is essential for use as a quantitative calibrant. In contrast, the parent API Doxapram (CAS 309-29-5) is typically ≥98% pure , but its use as an impurity standard is inappropriate. Other doxapram-related impurities, such as Doxapram Intermediate-1, are often supplied at a lower purity of 95% , which would introduce significant bias in impurity quantitation methods requiring high accuracy.

Pharmaceutical Analysis Quality Control Reference Standards HPLC

Molecular Weight and Chromatographic Differentiation from Doxapram EP Impurity B

The unique molecular weight of 327.85 g/mol (C20H22ClNO) [1] provides a clear chromatographic and mass spectrometric distinction from the closely related Doxapram EP Impurity B, which has a molecular weight of 352.48 g/mol (C22H28N2O2) [2]. This 24.63 g/mol mass difference ensures baseline separation in HPLC and unambiguous identification via single quadrupole or tandem MS detection when developing stability-indicating methods for doxapram hydrochloride.

LC-MS Chromatography Analytical Method Development Mass Spectrometry

Comparative Stability and Storage Conditions: 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one vs. Doxapram API

To maintain certified purity, 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one reference standards require storage at 2-8°C [1]. In contrast, the doxapram hydrochloride API monograph permits storage in tight containers at room temperature [2]. This more stringent cold-chain requirement underscores the compound's higher potential for degradation or hygroscopicity compared to the stable API, making proper storage a critical procurement and handling parameter for maintaining its value as a quantitative standard.

Stability Studies Pharmaceutical Storage Reference Standard Handling Quality Assurance

Regulatory Compliance and Documentation Package for Doxapram EP Impurity A

Suppliers of 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (Doxapram EP Impurity A) typically provide a comprehensive analytical data package including HPLC, NMR, MS, and a Certificate of Analysis (CoA) [1]. This level of characterization, often performed under ISO 17034 accreditation [2], is a prerequisite for supporting regulatory submissions (e.g., ANDA, DMF). While the parent Doxapram API is similarly well-characterized [3], other related impurities or synthetic intermediates (e.g., Doxapram Intermediate-1) may not be offered with the same depth of validated analytical data , limiting their utility in a cGMP quality control environment.

Regulatory Affairs GMP ANDA Method Validation

4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (Doxapram EP Impurity A): Critical Procurement-Linked Application Scenarios


Validation of HPLC Impurity Methods for Doxapram Hydrochloride Drug Substance and Drug Product

This compound is indispensable for establishing system suitability, determining relative response factors (RRF), and quantifying Impurity A during forced degradation and stability studies. Its certified purity (≥97%) [1] and unique molecular weight (327.85 g/mol) [2] allow for accurate calibration and peak identification, ensuring the specificity, linearity, and accuracy of the validated method, a core requirement for ANDA and DMF submissions [3].

Routine Quality Control and Batch Release Testing of Doxapram Hydrochloride API

As the designated EP Impurity A, this reference standard is used to quantify the specific chloroethyl impurity in production batches of doxapram hydrochloride API [4]. Its use ensures that the impurity level remains below the ICH-defined qualification threshold, thereby guaranteeing product quality, patient safety, and regulatory compliance for each released batch .

LC-MS/MS Method Development for the Quantification of Doxapram and its Metabolites in Biological Matrices

When developing bioanalytical methods to quantify doxapram and its active metabolite (2-ketodoxapram) in plasma [5], this impurity standard serves a dual purpose. It is used to verify chromatographic resolution from the parent drug (Doxapram, MW 378.5 g/mol) and to confirm that the assay is specific for the analytes of interest, free from interference by this known process-related impurity .

Stability-Indicating Method Development and Forced Degradation Studies

This compound is a key marker for assessing the chemical stability of doxapram hydrochloride formulations. Its distinct chromatographic behavior (retention time) and mass (327.85 g/mol) [2] allow it to be tracked as a potential degradation product or process impurity under various stress conditions (heat, light, humidity), demonstrating the stability-indicating capability of the analytical method [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.